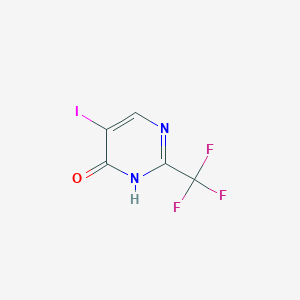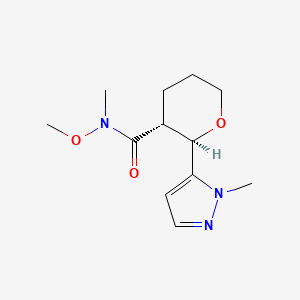
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide, also known as MP-10, is a novel small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide exerts its biological effects by binding to the active site of COX-2 and inhibiting its activity. COX-2 is responsible for the synthesis of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide reduces the production of prostaglandins and thus reduces inflammation. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide also induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that lead to programmed cell death. In addition, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide inhibits viral replication by interfering with the viral life cycle at various stages.
Biochemical and Physiological Effects:
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide inhibits the activity of COX-2, reduces the production of prostaglandins, and induces apoptosis in cancer cells. Physiologically, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide reduces inflammation, inhibits the growth of cancer cells, and inhibits viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide in lab experiments is its specificity for COX-2, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer. However, one limitation of using (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide. One direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more soluble analogs of (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide that can be used in vivo. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-viral effects of (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide.
Méthodes De Synthèse
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide can be synthesized by a four-step process starting from commercially available 3-methylpyrazole. The first step involves the reaction of 3-methylpyrazole with methyl chloroformate to form the corresponding carbamate. The second step involves the reaction of the carbamate with lithium diisopropylamide to generate the corresponding lithium enolate. The third step involves the reaction of the lithium enolate with (R)-methyl mandelate to form a diastereomeric mixture of the corresponding oxazolidinone. The final step involves the selective hydrolysis of the undesired diastereomer to yield (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide.
Applications De Recherche Scientifique
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, (2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and Zika virus.
Propriétés
IUPAC Name |
(2R,3R)-N-methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-14-10(6-7-13-14)11-9(5-4-8-18-11)12(16)15(2)17-3/h6-7,9,11H,4-5,8H2,1-3H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDOXRXOXHAHNZ-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-N-Methoxy-N-methyl-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)
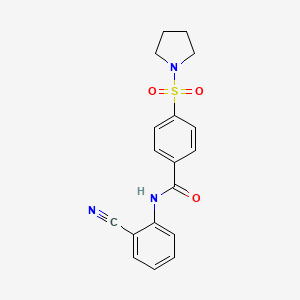


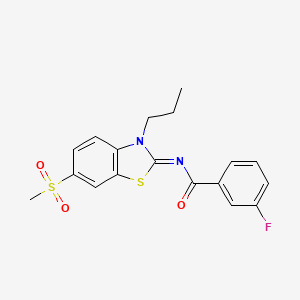

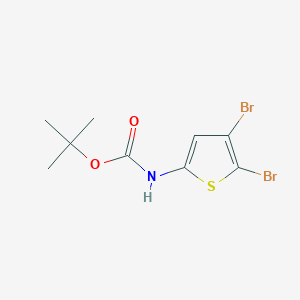

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

